An In-depth Technical Guide to 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is a selectively protected carbohydrate derivative of L-sorbose, a naturally occurring ketose. This compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the field of glycobiology and the development of novel therapeutics. The strategic installation of an isopropylidene group at the 2 and 3 positions, and tosyl groups at the primary 1 and 6 positions, renders the remaining hydroxyl groups available for further chemical modification. This guide provides a comprehensive overview of the physical and chemical properties of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose, a detailed protocol for its synthesis, and a discussion of its potential applications in research and drug development.
Physicochemical Properties
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is a white to off-white crystalline solid. Its structure combines the rigidity of the furanose ring with the conformational constraints imposed by the isopropylidene and tosyl groups, influencing its reactivity and physical properties.
| Property | Value | Source(s) |
| CAS Number | 2484-55-1 | [1] |
| Molecular Formula | C₂₂H₂₆O₁₀S₂ | [1] |
| Molecular Weight | 514.57 g/mol | [1] |
| Melting Point | 118-120 °C | [2] |
| Solubility | Soluble in chloroform and methanol. | [2] |
| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [2] |
Structural Elucidation:
Synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose
The synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is a two-step process starting from L-sorbose. The first step involves the selective protection of the 2,3-hydroxyl groups using an isopropylidene group. The second step is the ditosylation of the primary hydroxyl groups at the 1 and 6 positions.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose.
Experimental Protocols
Part 1: Synthesis of 2,3-O-Isopropylidene-L-sorbofuranose
This procedure is adapted from established methods for the isopropylidenation of sugars.[3]
Materials:
-
L-Sorbose
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend L-sorbose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature until the L-sorbose has completely dissolved and thin-layer chromatography (TLC) indicates the formation of a major, less polar product.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2,3-O-Isopropylidene-L-sorbofuranose.
Causality Behind Experimental Choices:
-
2,2-Dimethoxypropane and Acetone: These reagents act as both the solvent and the source of the isopropylidene group. The reaction is an equilibrium, and the use of excess acetone and a water scavenger (2,2-dimethoxypropane) drives the reaction towards the formation of the acetal.
-
p-Toluenesulfonic acid: This is an effective acidic catalyst for the formation of the isopropylidene acetal.
-
Sodium bicarbonate: This is used to neutralize the acidic catalyst and stop the reaction, preventing potential hydrolysis of the product during workup.
Part 2: Synthesis of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose
This protocol is based on standard tosylation procedures for primary alcohols in carbohydrate chemistry.[4]
Materials:
-
2,3-O-Isopropylidene-L-sorbofuranose
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-O-Isopropylidene-L-sorbofuranose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).
-
Slowly add p-toluenesulfonyl chloride (at least 2 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the formation of a less polar product.
-
Cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the pyridine.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose as a white solid.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction and also as a catalyst.
-
p-Toluenesulfonyl chloride: The reagent that introduces the tosyl groups. Using a slight excess ensures the complete tosylation of both primary hydroxyl groups.
-
Inert atmosphere and anhydrous conditions: Tosyl chloride is sensitive to moisture, and these precautions prevent its hydrolysis.
-
Aqueous workup: The series of washes removes pyridine hydrochloride, excess pyridine, and any remaining reagents.
Chemical Reactivity and Applications
The chemical reactivity of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is dominated by the two tosylate groups at the primary C1 and C6 positions. As excellent leaving groups, they facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
Diagram of Key Reactions
Caption: Representative nucleophilic substitution reactions.
This reactivity makes 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose a valuable precursor for the synthesis of:
-
Iminosugars: The introduction of nitrogen-containing functional groups can lead to the formation of iminosugars, which are known for their glycosidase inhibitory activity and have potential as antiviral and anticancer agents.
-
Thiosugars: The displacement of the tosyl groups with sulfur nucleophiles can be used to synthesize thiosugars, which are of interest for their potential biological activities.
-
Modified Carbohydrates: This intermediate can be used to construct more complex carbohydrate structures and glycoconjugates for research in glycobiology.
Characterization
A combination of spectroscopic techniques is used to confirm the identity and purity of 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include the characteristic aromatic protons of the two tosyl groups (two doublets in the range of 7-8 ppm), the methyl protons of the tosyl groups (a singlet around 2.4 ppm), the methyl protons of the isopropylidene group (two singlets around 1.3-1.5 ppm), and the protons of the sorbofuranose ring.
-
¹³C NMR: Key signals would include those for the aromatic carbons of the tosyl groups, the carbons of the sorbofuranose ring, the quaternary carbon of the isopropylidene group, and the methyl carbons of both the tosyl and isopropylidene groups.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the sulfonate ester groups (around 1360 and 1175 cm⁻¹), as well as C-H and C-O stretching vibrations.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (514.57 g/mol ) would be expected, along with characteristic fragmentation patterns.
-
Optical Rotation: As a chiral molecule derived from L-sorbose, it will exhibit a specific optical rotation that can be measured using a polarimeter.
Conclusion
2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose is a key synthetic intermediate with significant potential in carbohydrate chemistry and drug discovery. Its well-defined structure and the reactivity of the tosyl groups allow for the precise introduction of various functionalities, paving the way for the synthesis of novel bioactive molecules. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for the preparation of this valuable compound for research and development purposes.
References
- Fehér, Ö., & Vargha, L. (1966). 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose. Acta Chimica Academiae Scientiarum Hungaricae, 50(1-4), 371-379.
-
SJZ Chem-Pharm Co., Ltd. 2,3-O-Isopropylidene-1,6-ditosyl-L-sorbose. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Organic Syntheses. 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. [Link]
- López-Vidal, E. M., Gregory, G. L., Kociok-Köhn, G., & Buchard, A. (2018).
- Ramasastri, B. V., & Blakley, R. L. (1963). OPTICAL ROTATIONS OF THE DIASTEREOISOMERS OF DL, L-METHYLENETETRAHYDROFOLATE.
- Jiang, R., Zong, G., Liang, X., Jin, S., Zhang, J., & Wang, D. (2014). Direct 2,3-O-isopropylidenation of α-d-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides. Molecules, 19(5), 6683-6693.
- Wolnica, K., Dulski, M., Kamińska, E., & Paluch, M. (2018). Comparison of experimental Raman spectra of molten L-sorbose in the...
- Bouř, P., Kapitán, J., & Sychrovský, V. (2020). Raman Optical Activity of Glucose and Sorbose in Extended Wavenumber Range. ChemPhysChem, 21(12), 1272-1279.
